![molecular formula C15H10ClNO3 B2360285 8-chloro-2-(3-methoxyphenyl)-4H-benzo[d][1,3]oxazin-4-one CAS No. 946258-78-2](/img/structure/B2360285.png)
8-chloro-2-(3-methoxyphenyl)-4H-benzo[d][1,3]oxazin-4-one
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Description
Oxazines are heterocyclic compounds that contain one nitrogen and one oxygen atom in a six-membered ring . They are important in the field of medicinal chemistry due to their wide range of biological activities .
Synthesis Analysis
Oxazines can be synthesized through various methods. For instance, one study reported the synthesis of a series of chromeno[8,7-e][1,3]oxazin-4-ones, which are structurally similar to your compound . Another study reported an efficient and mild one-pot convergent synthesis protocol for benzo[b]oxazolo[3,4-d][1,4]oxazin-1-one derivatives through the Mitsunobu reaction and sequential cyclization .Molecular Structure Analysis
The molecular structure of oxazines involves a six-membered ring with one nitrogen and one oxygen atom. The exact structure would depend on the specific substituents attached to the ring .Chemical Reactions Analysis
The reactivity of oxazines can vary depending on their structure and substituents. For example, one study reported the electrophilicity of the lactonic carbonyl group of a certain oxazine compound .Physical And Chemical Properties Analysis
The physical and chemical properties of oxazines can vary greatly depending on their specific structure and substituents. For example, some oxazines are solids while others are liquids. Many oxazines are highly soluble in water and other polar solvents .Safety And Hazards
Future Directions
properties
IUPAC Name |
8-chloro-2-(3-methoxyphenyl)-3,1-benzoxazin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO3/c1-19-10-5-2-4-9(8-10)14-17-13-11(15(18)20-14)6-3-7-12(13)16/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQBUIKINCPZHHK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3=C(C=CC=C3Cl)C(=O)O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-chloro-2-(3-methoxyphenyl)-4H-benzo[d][1,3]oxazin-4-one |
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